2,2,2-trifluoroethyl N'-nitrocarbamimidothioate
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Overview
Description
2,2,2-Trifluoroethyl N’-nitrocarbamimidothioate is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant electronic effects, making it a valuable compound in various fields of research and industry. This compound is often utilized in synthetic organic chemistry due to its ability to modify the electronic properties of molecules, enhance metabolic stability, and improve lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N’-nitrocarbamimidothioate typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable nitrocarbamimidothioate precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction temperature and solvent choice can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of 2,2,2-trifluoroethyl N’-nitrocarbamimidothioate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N’-nitrocarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include trifluoroethylated derivatives, amines, and various substituted compounds, depending on the specific reaction pathway and reagents used .
Scientific Research Applications
2,2,2-Trifluoroethyl N’-nitrocarbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to modify biological activity.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N’-nitrocarbamimidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The nitro group can participate in redox reactions, further modulating the compound’s effects. The overall mechanism involves a combination of electronic effects and steric interactions that influence the compound’s activity at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound used as a solvent and reagent in organic synthesis.
2,2,2-Trifluoroethylamine: Another fluorinated compound with applications in medicinal chemistry.
2,2,2-Trifluoroethyl acrylate: Used in the production of polymers and specialty materials.
Uniqueness
2,2,2-Trifluoroethyl N’-nitrocarbamimidothioate is unique due to its combination of a trifluoroethyl group and a nitrocarbamimidothioate moiety. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery further highlight its uniqueness compared to similar compounds .
Properties
CAS No. |
144018-67-7 |
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Molecular Formula |
C3H4F3N3O2S |
Molecular Weight |
203.15 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N'-nitrocarbamimidothioate |
InChI |
InChI=1S/C3H4F3N3O2S/c4-3(5,6)1-12-2(7)8-9(10)11/h1H2,(H2,7,8) |
InChI Key |
GNGZLVLOVBJUQV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)SC(=N[N+](=O)[O-])N |
Origin of Product |
United States |
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